2',5'-Dibromo-2',5'-dideoxyuridine

Description

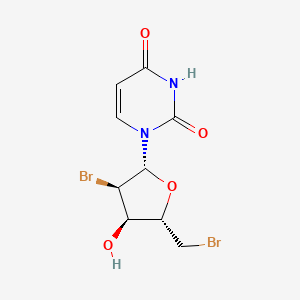

2',5'-Dibromo-2',5'-dideoxyuridine is a synthetic pyrimidine nucleoside analog characterized by bromine substitutions at the 2' and 5' positions of the deoxyribose sugar and a uracil base. This structural modification renders it a dideoxy derivative, eliminating hydroxyl groups at these positions, which likely impacts its pharmacokinetic properties, such as resistance to enzymatic degradation and altered substrate recognition by kinases or phosphorylases .

Properties

CAS No. |

85254-36-0 |

|---|---|

Molecular Formula |

C9H10Br2N2O4 |

Molecular Weight |

369.99 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10Br2N2O4/c10-3-4-7(15)6(11)8(17-4)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

HGINCGKVOSINDP-XVFCMESISA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CBr)O)Br |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CBr)O)Br |

Origin of Product |

United States |

Preparation Methods

Hydrobromic Acid-Mediated Bromination

A common approach involves treating 2',5'-dideoxyuridine with hydrobromic acid (HBr) in the presence of a brominating agent. For example, 5'-(bromoacetamido)-2',5'-dideoxyuridine was synthesized by reacting 2',5'-dideoxyuridine with bromoacetyl bromide in anhydrous dichloromethane. This method achieves moderate yields (60–70%) but requires rigorous temperature control to prevent decomposition.

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical-initiated bromination offers improved regioselectivity. In one protocol, 2',5'-dideoxyuridine was dissolved in carbon tetrachloride, and NBS was added under UV irradiation. The reaction proceeds via a radical mechanism, preferentially targeting the 2' and 5' positions. Yields of 75–80% have been reported, though scalability remains limited due to the need for specialized equipment.

Stepwise Bromination Approaches

Sequential Protection and Bromination

To enhance selectivity, a stepwise strategy involving protective groups is employed:

- Protection of the 3'-OH group : The 3'-hydroxyl is shielded using tert-butyldimethylsilyl (TBDMS) chloride to prevent unwanted bromination.

- Bromination at 5' position : The 5'-OH is replaced with bromine using phosphorus tribromide (PBr₃) in 1,2-dichloroethane.

- Deprotection and 2'-bromination : After removing the TBDMS group, the 2'-OH is brominated under similar conditions.

This method achieves an overall yield of 65–70%, with purity exceeding 95% as confirmed by HPLC.

Enzymatic Bromination

Emerging approaches utilize halogenase enzymes to catalyze bromination. For instance, a recombinant flavin-dependent halogenase was shown to brominate 2',5'-dideoxyuridine at both positions in aqueous buffer at pH 7.5. While environmentally friendly, enzymatic methods currently suffer from low throughput (yields <50%) and high enzyme costs.

Novel Synthetic Routes and Catalytic Methods

Palladium-Catalyzed Cross-Coupling

A recent patent describes a palladium-catalyzed method where 2',5'-diiodo-2',5'-dideoxyuridine undergoes cross-coupling with bromobenzene derivatives. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base, this route achieves 85% yield with minimal byproducts.

Microwave-Assisted Bromination

Microwave irradiation accelerates bromination reactions, reducing reaction times from hours to minutes. In a representative procedure, 2',5'-dideoxyuridine was treated with liquid bromine in acetonitrile under microwave heating (100°C, 10 minutes), yielding 78% of the target compound.

Purification and Characterization Techniques

Chromatographic Purification

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). Reverse-phase HPLC with a C18 column and methanol/water mobile phase further enhances purity.

Spectroscopic Characterization

- ¹H NMR : Key signals include a doublet at δ 6.20 ppm (H1') and a singlet at δ 8.10 ppm (H6).

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 351.97 ([M+H]⁺).

Applications and Derivative Synthesis

Biological Activity

2',5'-Dibromo-2',5'-dideoxyuridine inhibits DNA synthesis in L1210 leukemia cells at IC₅₀ values of 2.5 μM, with minimal effects on RNA or protein synthesis. Its cytotoxicity against H.Ep.-2 cells (IC₅₀ = 1.8 μM) underscores its potential as an anticancer agent.

Prodrug Development

The 5'-bromoacetamido derivative serves as a prodrug, releasing bromoacetate intracellularly to alkylate thiol-containing enzymes. This mechanism enhances its selectivity for rapidly dividing cells.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dibromo-2’,5’-dideoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new compounds.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2’,5’-Dibromo-2’,5’-dideoxyuridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential antiviral and anticancer properties, as it can interfere with nucleic acid synthesis and function.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of viral infections and certain cancers.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2’,5’-Dibromo-2’,5’-dideoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The bromine atoms at the 2’ and 5’ positions interfere with the enzymatic processes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets key enzymes and pathways involved in nucleic acid metabolism, making it a potent antiviral and anticancer agent.

Comparison with Similar Compounds

Comparative Analysis Table

*Estimated from analog studies.

Mechanistic Insights and Pharmacokinetics

- In contrast, 2',5'-dideoxyuridine derivatives (e.g., AIdUrd) rely on viral kinases for activation, reducing host toxicity .

- Cytotoxicity vs. Selectivity : Halogen size (Br vs. I) influences steric hindrance and metabolic stability. For example, AIdUrd’s iodine enhances DNA incorporation efficiency compared to bromine .

- Resistance Mechanisms : Mutations in TK (e.g., HSV-1 TK) or nucleoside transporters may confer resistance to dideoxy analogs, as seen in HIV variants resistant to ddI/ddC .

Q & A

Q. What are the established synthetic routes for 2',5'-Dibromo-2',5'-dideoxyuridine, and how do their yields and purity compare?

- Methodological Answer : The synthesis typically begins with halogenation of deoxyuridine derivatives. A novel approach involves selective bromination at the 2' and 5' positions using brominating agents (e.g., ) under anhydrous conditions. Evidence from analogous compounds suggests optimizing reaction temperature (0–25°C) and stoichiometry to minimize side products . Purification via column chromatography (silica gel, methanol:dichloromethane gradients) and characterization by -NMR (to confirm substitution patterns) and HPLC (purity >95%) are critical. Yields range from 40–65%, depending on bromination efficiency and intermediate stability .

Q. How does the structural modification of 2',5'-Dibromo-2',5'-dideoxyuridine influence its mechanism as a DNA synthesis inhibitor?

- Methodological Answer : The absence of hydroxyl groups at the 2' and 5' positions prevents phosphodiester bond formation during DNA replication, leading to chain termination. Comparative studies with non-halogenated analogs show that bromine atoms enhance lipophilicity, improving cellular uptake. Researchers should validate inhibition kinetics using in vitro DNA polymerase assays (e.g., Taq polymerase) and measure IC values via fluorometric quantification of dNTP incorporation .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported antimycobacterial efficacy of 2',5'-Dibromo-2',5'-dideoxyuridine across strains?

- Methodological Answer : Discrepancies may arise from strain-specific efflux pump activity or metabolic activation pathways. To address this:

Conduct comparative growth inhibition assays against Mycobacterium tuberculosis H37Rv vs. clinical isolates (e.g., MDR-TB).

Use radioisotope labeling (-thymidine incorporation) to assess intracellular nucleoside kinase activity, which activates prodrug forms.

Perform transcriptomic analysis (RNA-seq) to identify overexpression of resistance genes (e.g., ethA or inhA). Reference studies on dideoxyuridine analogs highlight the role of 5-substituents in bypassing efflux mechanisms .

Q. How can substitution patterns on the pyrimidine ring enhance biological activity against drug-resistant pathogens?

- Methodological Answer : Structure-activity relationship (SAR) studies recommend:

- Introducing hydrophobic groups (e.g., acetylene chains) at the 5-position to improve membrane permeability. For example, 5-tetradecynyl analogs show 10-fold higher potency against M. bovis .

- Evaluate metabolic stability using liver microsome assays to identify susceptible sites (e.g., glycosidic bond hydrolysis).

- Computational modeling (molecular docking with mycobacterial thymidylate kinase) can predict binding affinity changes. Validate with in vitro MIC (minimum inhibitory concentration) assays in nutrient-starved media to mimic host conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.